molecular formula C21H18N6O B10922977 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10922977
M. Wt: 370.4 g/mol
InChI Key: BPUMUDCSHMEUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Chemical Reactions Analysis

2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acid residues, such as Leu83 .

Comparison with Similar Compounds

Similar compounds to 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and specific applications. The unique combination of substituents in this compound contributes to its distinct properties and potential as a therapeutic agent .

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-6-7-18(14(2)8-13)28-11-15-4-3-5-16(9-15)19-24-21-17-10-23-25-20(17)22-12-27(21)26-19/h3-10,12H,11H2,1-2H3,(H,23,25)

InChI Key

BPUMUDCSHMEUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)C

Origin of Product

United States

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